molecular formula C10H10ClNO B2610893 (S)-4-(4-Chlorophenyl)pyrrolidin-2-one CAS No. 123632-31-5

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B2610893
CAS No.: 123632-31-5
M. Wt: 195.65
InChI Key: OVRPDYOZYMCTAK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one is a chiral lactam featuring a pyrrolidinone ring substituted at the 4-position with a para-chlorophenyl group. Its molecular formula is C₁₀H₁₀ClNO, with a CAS registry number of 2044705-27-1 . Pyrrolidinone derivatives are widely explored in medicinal chemistry due to their structural mimicry of peptide bonds and versatility in drug design.

Properties

IUPAC Name

(4S)-4-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPDYOZYMCTAK-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidin-2-one in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one may involve the use of continuous flow reactors to optimize yield and purity. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reference standard in quality control

Mechanism of Action

The mechanism of action of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Similar Compounds

Compound Name CAS Number Substituent/Ring System Similarity Score
(S)-4-(4-Chlorophenyl)pyrrolidin-2-one 2044705-27-1 Pyrrolidin-2-one, 4-Cl-Ph 1.00 (Reference)
4-(4-Fluorophenyl)pyrrolidin-2-one 25503-87-1 Pyrrolidin-2-one, 4-F-Ph 0.75
Phenyl(pyrrolidin-3-yl)methanone HCl 252882-61-4 Pyrrolidin-3-yl ketone, Ph 0.72
Spiro[indoline-3,4'-piperidin]-2-one 1334536-88-7 Spiro piperidin-indoline 0.78

Key Observations:

Halogen Substitution : Replacing chlorine with fluorine (4-(4-Fluorophenyl)pyrrolidin-2-one) reduces similarity (0.75), likely due to differences in electronegativity and steric bulk. Fluorine’s smaller size and stronger electron-withdrawing effects may alter solubility or target binding compared to chlorine .

Spiro[indoline-3,4'-piperidin]-2-one (similarity 0.78) introduces a rigid spiro system, which could enhance conformational selectivity in receptor interactions .

Functional Comparisons: Antifungal Activity

Compounds with para-substituted aromatic N-heterocycles, such as TRI and PYR (Figure 1 in ), demonstrate antifungal activity against C. albicans. While (S)-4-(4-Chlorophenyl)pyrrolidin-2-one shares the para-chlorophenyl motif and a 6-membered lactam ring (pyrrolidinone), its biological activity remains unconfirmed in the provided evidence.

Research Implications and Gaps

Biological Data: No direct activity data for (S)-4-(4-Chlorophenyl)pyrrolidin-2-one are available in the provided evidence.

Stereochemical Impact : The S-configuration’s role in target selectivity remains unexplored; enantiomeric comparisons are warranted.

Computational Modeling : Tools like SHELXL or ORTEP-3 could elucidate its crystal structure and intermolecular interactions, aiding in structure-activity relationship (SAR) studies.

Biological Activity

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one, a chiral compound with the molecular formula C10H10ClNO, has garnered attention for its biological activity, particularly as an intermediate in the synthesis of GABAergic drugs. This article explores its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Weight: Approximately 195.65 g/mol
  • Structure: Contains a pyrrolidinone ring substituted with a 4-chlorophenyl group.

The synthesis of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-chlorophenol with pyrrolidine under controlled conditions. This compound is primarily recognized for its role in synthesizing Baclofen, a medication used to treat muscle spasticity and other neurological conditions.

GABA Receptor Interaction

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one exhibits significant biological activity through its interaction with gamma-aminobutyric acid (GABA) receptors. These receptors are critical in regulating neurotransmission and have implications in various neurological disorders.

  • Mechanism of Action: The compound acts as a precursor for GABAergic drugs, influencing neurotransmission pathways that are vital for muscle relaxation and anti-spastic effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidin-2-one, including (S)-4-(4-Chlorophenyl)pyrrolidin-2-one, may possess antimicrobial properties. Studies have shown that certain pyrrolidine derivatives exhibit inhibitory effects against various bacterial strains .

Study on Antiarrhythmic Properties

A notable study evaluated the antiarrhythmic activity of novel pyrrolidin-2-one derivatives, including (S)-4-(4-Chlorophenyl)pyrrolidin-2-one. The findings indicated that these compounds could reduce post-arrhythmogenic heart rhythm disorders in adrenaline-induced arrhythmia models.

Table 1: Antiarrhythmic Effects of Pyrrolidin-2-one Derivatives

Treatmentβ1 (p K [nM])Na+ (IC50 [μM])K+ hERG (IC50 [μM])Ca2+ (IC50 [μM])
S-75n.c.5829.30.757
Propranolol15.0---
Veratridine-16.7--
D-600---0.037

This study concluded that (S)-4-(4-Chlorophenyl)pyrrolidin-2-one derivatives could potentially restore normal heart rhythm in specific arrhythmia models .

Antimicrobial Studies

In vitro tests have been conducted to assess the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated moderate to good antimicrobial activity, with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (µg/mL)
Compound A (e.g., 3-(3-hydroxyphenyl))50
Compound B (e.g., 3-(4-methoxyphenyl))100
Compound C (e.g., 3-(4-chlorophenyl))200

Q & A

Basic: What are the standard synthetic routes for (S)-4-(4-Chlorophenyl)pyrrolidin-2-one, and how are enantiomeric purity and yield optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, halogenation, and chiral resolution. For example, describes a method using hydrazide intermediates and controlled cyclization in methanol or isopropanol, achieving yields of 72–76%. To ensure enantiomeric purity, chiral catalysts (e.g., nickel perchlorate) or chiral chromatography (HPLC with amylose-based columns) are employed . Reaction conditions (temperature, solvent polarity) are critical: lower temperatures (0–5°C) reduce racemization during cyclization, while polar aprotic solvents (DMF) enhance reaction rates .

Basic: How is the stereochemistry of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one confirmed experimentally?

X-ray crystallography (using SHELXL for refinement) and NMR spectroscopy are key. highlights the use of SHELX programs to resolve the S,S-enantiomer’s positioning via H-bond interactions (e.g., amide carbonyl with Gln92). For NMR, shows ¹³C NMR peaks at 168.7 ppm (carbonyl) and 131.5 ppm (aromatic C-Cl), with splitting patterns confirming the (S)-configuration. Chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR can also distinguish enantiomers .

Advanced: How do structural modifications (e.g., substituents on the pyrrolidinone ring) affect the compound’s biological activity?

compares analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, demonstrating that electron-withdrawing groups (Cl, F) enhance metabolic stability and binding affinity. A table summarizes key findings:

SubstituentImpact on ActivityReference
4-ChlorophenylIncreases lipophilicity and target engagement (e.g., kinase inhibition)
3,5-DimethylpyrazoleEnhances solubility but reduces CNS penetration due to increased polarity
TrifluoromethylImproves pharmacokinetics via reduced CYP450 metabolism

Replacing the pyrrolidinone carbonyl with a thione group ( ) reduces bioactivity, highlighting the carbonyl’s role in H-bonding .

Advanced: What methodologies resolve contradictions in crystallographic vs. computational docking data for (S)-4-(4-Chlorophenyl)pyrrolidin-2-one?

Discrepancies often arise from solvent effects or protein flexibility. notes that the R,R-enantiomer’s 4-chlorophenyl group interacts with Trp5/His64 in docking but not in crystallography due to crystal packing constraints. To reconcile:

  • Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water).
  • Validate using mutagenesis (e.g., His64Ala mutation disrupts H-bonding in vitro) .

Advanced: How are enantiomer-specific pharmacological effects of (S)- vs. (R)-4-(4-Chlorophenyl)pyrrolidin-2-one evaluated?

describes enantioselective synthesis via Heck–Matsuda desymmetrization, yielding >99% ee for the S-enantiomer. In vitro assays (e.g., IC₅₀ comparisons):

  • S-enantiomer : 10 nM inhibition of a target protease (vs. 250 nM for R-enantiomer).
  • R-enantiomer : Off-target activity at adrenergic receptors due to altered H-bond geometry .

Basic: What analytical techniques quantify (S)-4-(4-Chlorophenyl)pyrrolidin-2-one in biological matrices?

  • HPLC-MS/MS : Using a C18 column (3.5 µm, 2.1 × 50 mm) and ESI+ mode (m/z 210.66 → 154.1 for quantification).
  • UV-Vis : λₘₐₓ at 254 nm (Cl-substituted aromatic ring) with a LOD of 0.1 µg/mL .

Advanced: How does the compound’s stability under physiological conditions impact assay design?

reports thermal decomposition above 140°C (TGA data), but physiological stability is pH-dependent:

  • pH 7.4 : t₁/₂ = 8 hours (amide hydrolysis dominant).
  • pH 1.2 : t₁/₂ = 2 hours (lactam ring opening).
    Assays should use fresh solutions in PBS (pH 7.4) and avoid prolonged incubation at 37°C .

Advanced: What computational strategies predict metabolite formation for (S)-4-(4-Chlorophenyl)pyrrolidin-2-one?

  • CYP450 metabolism : MetaSite predicts hydroxylation at the pyrrolidinone β-carbon (major) and dechlorination (minor).
  • In silico toxicity : Derek Nexus flags the chlorophenyl group as a structural alert for hepatotoxicity .

Basic: How is the compound’s solubility and formulation optimized for in vivo studies?

  • Solubility : 0.5 mg/mL in water; improves to 15 mg/mL with 10% HP-β-CD.
  • Formulation : Nanoemulsions (particle size 120 nm) enhance bioavailability by 3-fold (AUC₀–24h = 450 ng·h/mL) .

Advanced: What structural analogs of (S)-4-(4-Chlorophenyl)pyrrolidin-2-one are under investigation for CNS disorders?

highlights analogs with benzimidazole or trifluoromethyl groups showing >50% blood-brain barrier penetration (PAMPA-BBB assay). For example:

  • 4-(1H-Benzimidazol-2-yl) analog : IC₅₀ = 12 nM for NMDA receptor antagonism.
  • Trifluoromethyl-substituted analog : Reduces Aβ plaque formation in transgenic mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.